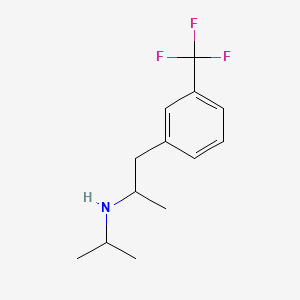
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H3F4O It is a derivative of benzoyl fluoride, where the benzene ring is substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzoyl fluoride typically involves the fluorination of 4-fluoro-3-(trifluoromethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) to convert the carboxylic acid group to an acyl chloride, followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluoride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The acyl fluoride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Water or aqueous acid solutions are used to hydrolyze the acyl fluoride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 4-Fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Applications De Recherche Scientifique
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzoyl fluoride involves its ability to interact with nucleophiles and form stable covalent bonds. The fluorine atoms on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications, particularly in the design of enzyme inhibitors where the compound can form stable complexes with the active site of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
4-Fluoro-3-(trifluoromethyl)benzoyl fluoride is unique due to the presence of both fluorine and trifluoromethyl groups on the benzene ring, which significantly enhances its reactivity and stability compared to other benzoyl derivatives. This makes it a valuable compound in various chemical syntheses and applications .
Propriétés
Numéro CAS |
67515-54-2 |
|---|---|
Formule moléculaire |
C8H3F5O |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
4-fluoro-3-(trifluoromethyl)benzoyl fluoride |
InChI |
InChI=1S/C8H3F5O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H |
Clé InChI |
LUWRKDCBHVRKOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)


